![molecular formula C20H21N3O2S B2911083 N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688335-70-8](/img/structure/B2911083.png)
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DMIMSA, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. DMIMSA is a sulfanylacetamide derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and tumor growth. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide also possesses potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in various in vitro and in vivo models of inflammation. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. Furthermore, N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been found to possess potent antioxidant activity, which may help to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity using a simple recrystallization process. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain in vitro assays. In addition, N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetic and toxicological properties.
Orientations Futures
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. One potential application is in the development of anti-inflammatory and antioxidant therapies. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to possess potent anti-inflammatory and antioxidant activity, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Another potential application is in the development of anticancer therapies. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been found to inhibit the growth of various cancer cell lines, and more research is needed to determine its potential as a cancer therapeutic. Furthermore, the pharmacokinetic and toxicological properties of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide need to be further studied to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide involves the reaction between 2-(1-(3-methoxyphenyl)imidazol-2-ylthio)acetic acid and 2,3-dimethylaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds through the formation of an amide bond between the imidazole and the sulfanylacetamide groups, resulting in the formation of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide. The purity of N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide can be further improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-4-9-18(15(14)2)22-19(24)13-26-20-21-10-11-23(20)16-7-5-8-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSKYLIDMQPAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

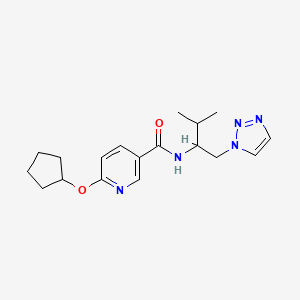
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)
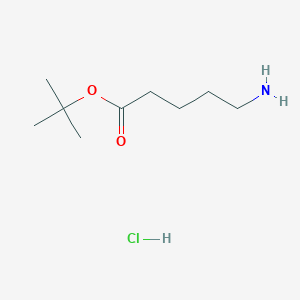
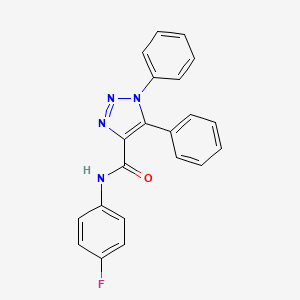
![1-[2-(3,6-Dihydro-2H-pyridin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2911007.png)
![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)

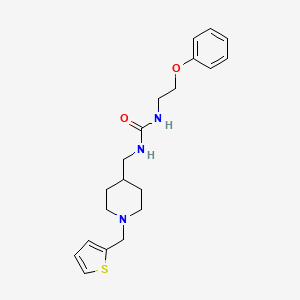
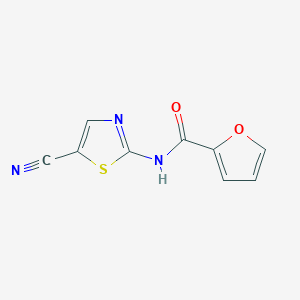
![N-benzyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2911015.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)
![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)

